molecular formula C8H15NO2 B8688219 (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid

(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid

Cat. No.: B8688219
M. Wt: 157.21 g/mol
InChI Key: RZIWEWJJKJVNCK-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate then reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent intramolecular ring closing and decarboxylation under alkaline conditions yield ®-N-protective group-4-oxopiperidine-2-formic acid. The carboxyl group is then esterified, followed by selective carbonyl reduction and activation of the hydroxyl group. Finally, a nucleophilic substitution reaction with a methyl metal reagent produces the target compound .

Industrial Production Methods

For industrial production, the method described above can be optimized for large-scale synthesis. This involves using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring environmental friendliness. The process is designed to be scalable, with high selectivity and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. It can act as an agonist or inhibitor, depending on the context. The compound’s effects are mediated through its binding to receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Methylpiperidine-2-carboxylic acid
  • (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid

Uniqueness

What sets (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1

InChI Key

RZIWEWJJKJVNCK-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C

Origin of Product

United States

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